molecular formula C23H21ClN2O4 B11669573 ethyl 6-amino-4-[3-(benzyloxy)phenyl]-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate

ethyl 6-amino-4-[3-(benzyloxy)phenyl]-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate

Cat. No.: B11669573
M. Wt: 424.9 g/mol
InChI Key: IQALWRBSUJBKIJ-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-[3-(benzyloxy)phenyl]-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, a benzyloxy group, and various functional groups such as amino, cyano, and chloromethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-4-[3-(benzyloxy)phenyl]-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Functional Groups: The amino, cyano, and chloromethyl groups are introduced through various substitution reactions. For example, the chloromethyl group can be introduced via a nucleophilic substitution reaction using a chlorinating agent.

    Benzyloxy Group Addition: The benzyloxy group is typically added through an etherification reaction involving benzyl alcohol and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-4-[3-(benzyloxy)phenyl]-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while nucleophilic substitution can introduce various functional groups at the chloromethyl position.

Scientific Research Applications

Ethyl 6-amino-4-[3-(benzyloxy)phenyl]-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-[3-(benzyloxy)phenyl]-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, leading to modulation of biological pathways. For example, the amino group can form hydrogen bonds, while the cyano group can participate in electron transfer reactions.

Comparison with Similar Compounds

Ethyl 6-amino-4-[3-(benzyloxy)phenyl]-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate can be compared with similar compounds such as:

    Ethyl 6-amino-4-[3-(methoxy)phenyl]-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate: Similar structure but with a methoxy group instead of a benzyloxy group.

    Ethyl 6-amino-4-[3-(benzyloxy)phenyl]-2-(bromomethyl)-5-cyano-4H-pyran-3-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H21ClN2O4

Molecular Weight

424.9 g/mol

IUPAC Name

ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3-phenylmethoxyphenyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C23H21ClN2O4/c1-2-28-23(27)21-19(12-24)30-22(26)18(13-25)20(21)16-9-6-10-17(11-16)29-14-15-7-4-3-5-8-15/h3-11,20H,2,12,14,26H2,1H3

InChI Key

IQALWRBSUJBKIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)OCC3=CC=CC=C3)C#N)N)CCl

Origin of Product

United States

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